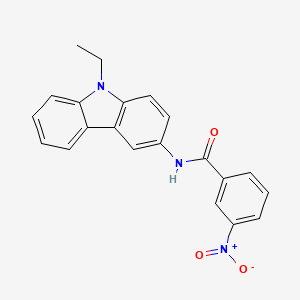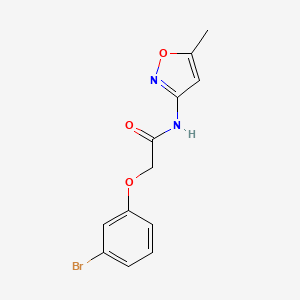![molecular formula C16H26N4O3S2 B4985518 N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4985518.png)
N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a potent inhibitor of protein kinase BTK (Bruton's tyrosine kinase). In
Mecanismo De Acción
N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide inhibits BTK by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways and the suppression of B cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis in B cells, inhibit cell proliferation, and decrease the production of cytokines. Additionally, it has been shown to enhance the efficacy of other chemotherapeutic agents such as rituximab.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide in lab experiments include its potent inhibition of BTK, its ability to induce apoptosis in B cells, and its potential to enhance the efficacy of other chemotherapeutic agents. However, its limitations include its potential toxicity to normal cells and its limited bioavailability.
Direcciones Futuras
There are several future directions for the research of N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the potential therapeutic applications of this compound in other B cell malignancies such as diffuse large B cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, the combination of this compound with other chemotherapeutic agents such as venetoclax and idelalisib could be investigated. Finally, the potential use of this compound in other diseases such as autoimmune disorders and inflammatory diseases could be explored.
Conclusion:
This compound is a promising compound that has shown significant potential in the treatment of B cell malignancies. Its potent inhibition of BTK and ability to induce apoptosis in B cells make it an attractive candidate for further research. However, its potential toxicity to normal cells and limited bioavailability need to be addressed. Further research is needed to explore the potential therapeutic applications of this compound in other diseases and to develop more potent and selective BTK inhibitors.
Métodos De Síntesis
The synthesis of N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide involves several steps. The first step is the reaction of 4-methyl-1,3-thiazole-2-amine with ethyl chloroacetate to form 2-(2-oxoethyl)-4-methyl-1,3-thiazole. The second step is the reaction of 2-(2-oxoethyl)-4-methyl-1,3-thiazole with piperazine to form 4-methyl-N-(4-piperazin-1-yl-2-yl)thiazol-2-amine. The final step is the reaction of 4-methyl-N-(4-piperazin-1-yl-2-yl)thiazol-2-amine with cyclohexylsulfonyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of BTK, which is a key enzyme in the B cell receptor signaling pathway. BTK is involved in the activation, differentiation, and survival of B cells, and its inhibition has been shown to be effective in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Propiedades
IUPAC Name |
N-[5-(4-cyclohexylpiperazin-1-yl)sulfonyl-4-methyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S2/c1-12-15(24-16(17-12)18-13(2)21)25(22,23)20-10-8-19(9-11-20)14-6-4-3-5-7-14/h14H,3-11H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEMGBBNKIPJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4985440.png)
![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4985454.png)
![1-[3-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)propyl]-2-pyrrolidinone](/img/structure/B4985458.png)


![5-[4-(allyloxy)-3-chlorobenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4985471.png)
![1'-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4985476.png)
![N-{5-[3-(4-methyl-1-piperazinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide dihydrochloride](/img/structure/B4985484.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985496.png)
![5-({4-[2-(3-bromophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B4985499.png)
![N-(4-fluorobenzyl)-3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4985513.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4985537.png)
![methyl 4-{[4-(3-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]methyl}benzoate](/img/structure/B4985539.png)